4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid involves several steps. One common method includes the hydrogenolysis of benzyl compounds followed by hydrolysis and tetraacetylation. The final step involves demethylation to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, acetylating agents, and demethylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, it has industrial applications in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory pathways, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
4,6,7,8-Tetrahydroxy-10-oxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other similar compounds such as 4,4’,5,5’-Tetrahydroxy-2’-methoxy-7’-methyl-10,10’-dioxo-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2-carboxylic acid . While both compounds share a similar anthracene backbone, they differ in their functional groups and substitution patterns, which contribute to their unique properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
155233-29-7 |
---|---|
Molecular Formula |
C15H10O7 |
Molecular Weight |
302.23 g/mol |
IUPAC Name |
4,6,7,8-tetrahydroxy-10-oxo-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-9-3-6(15(21)22)1-5-2-7-8(12(18)11(5)9)4-10(17)14(20)13(7)19/h1,3-4,16-17,19-20H,2H2,(H,21,22) |
InChI Key |
XEYFCWHNHOCBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)O)C(=O)C3=CC(=C(C(=C31)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.